![molecular formula C27H29N3O2S B2755568 3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422281-27-4](/img/structure/B2755568.png)
3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C27H29N3O2S and its molecular weight is 459.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Research has explored the synthesis of new fused pyrimidines and heterocyclic derivatives through reactions with methylthiopyrimidines, demonstrating methods for creating complex molecular structures with potential pharmacological activities (El-Reedy et al., 1989).
- Studies on the synthesis of novel 5-imidazolones and their antimicrobial activity highlight the importance of heterocyclic rings in medicinal chemistry, indicating the potential for developing new therapeutic agents (Idrees et al., 2018).
- Investigations into the regioselective sulfonylation and N- to O-sulfonyl migration of quinazolin-4(3H)-ones reveal insights into the chemical behavior of these compounds, offering pathways for the design of new molecules with specific functional properties (Mertens et al., 2013).
Biological Activities
- Some studies focus on the anti-inflammatory and antimicrobial properties of quinazolin-4-one derivatives, suggesting their potential as therapeutic agents for treating inflammation and infections (Kumar & Rajput, 2009).
- Research on the synthesis, characterization, and evaluation of 1,3,4-oxadiazole derivatives linked to quinazolin-4-one ring for their analgesic and anti-inflammatory activities indicates the importance of these compounds in developing new pain relief and anti-inflammatory medications (Dewangan et al., 2016).
Advanced Applications
- A study on the synthesis and biological activity of new 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]-quinazolin-5,1′-cyclohexane]-4(6H)-one derivatives showcases the development of compounds with anti-monoamine oxidase and antitumor activity, demonstrating the potential for creating new treatments for neurological disorders and cancer (Markosyan et al., 2015).
Wirkmechanismus
Target of Action
GNF-Pf-850, also known as “3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one”, targets the PfMFR3 protein in Plasmodium falciparum . PfMFR3 is an orphan apicomplexan transporter predicted to encode a member of the major facilitator superfamily (MFS) .
Mode of Action
The compound interacts with its target, PfMFR3, leading to a decrease in the parasite’s sensitivity to certain antimalarial compounds .
Biochemical Pathways
The PfMFR3 protein is believed to play roles in mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria .
Pharmacokinetics
The compound’s ability to induce resistance inP. falciparum suggests it is able to penetrate the parasite and interact with its target, PfMFR3 .
Result of Action
The primary result of GNF-Pf-850’s action is a decrease in the sensitivity of P. falciparum to certain antimalarial compounds . This is achieved through the compound’s interaction with PfMFR3, which appears to play a role in drug resistance .
Action Environment
The action of GNF-Pf-850 is influenced by the genetic background of the P. falciparum parasites. Parasites from different genetic backgrounds exposed to sublethal concentrations of GNF-Pf-850 can develop resistance through mutations in the gene encoding PfMFR3 . This suggests that the genetic diversity of P. falciparum populations can influence the efficacy and stability of GNF-Pf-850.
Eigenschaften
IUPAC Name |
3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O2S/c31-25(29-16-14-21(15-17-29)20-6-2-1-3-7-20)22-12-10-19(11-13-22)18-30-26(32)23-8-4-5-9-24(23)28-27(30)33/h1-9,14,19,22H,10-13,15-18H2,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXLJBSBIOFTAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3NC2=S)C(=O)N4CCC(=CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[chroman-4,4'-imidazolidine]-2',5'-dione](/img/structure/B2755486.png)
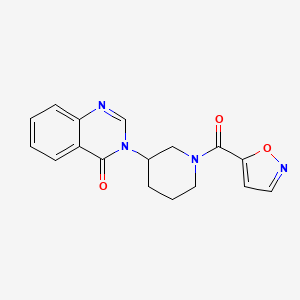

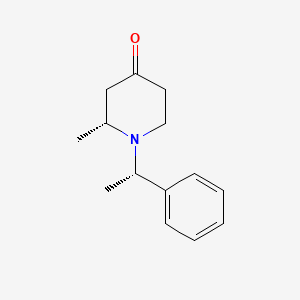
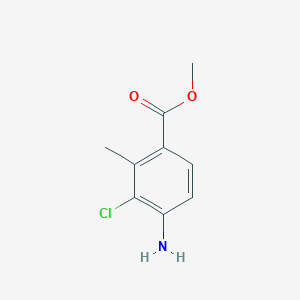
![3-Cyano-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2755492.png)
![4-bromo-N-({5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2755495.png)
![N-[3-({[3-(acetylamino)benzyl]amino}methyl)phenyl]acetamide](/img/structure/B2755496.png)
![1-{[(2-furylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B2755498.png)


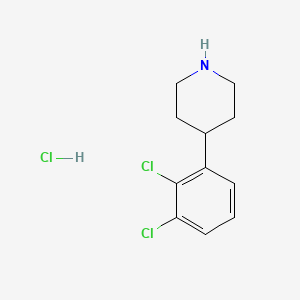
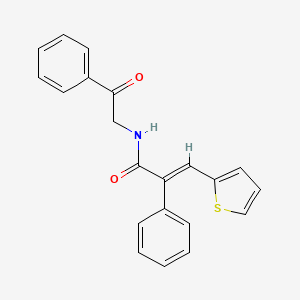
![N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2755508.png)